Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl

Chiral resolution Enantiomeric purity Medicinal chemistry

Choose Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl for its defined (S)-stereochemistry, eliminating costly chiral resolution. As a hydrochloride salt, it delivers consistent solubility for HTS and ADME assays, reducing false negatives. With a fragment-like profile (MW 257.71, LogP 1.64, TPSA 47.56 Ų), it is optimized for CNS target screening. The para-substituted benzoate scaffold enables systematic SAR, free from racemic variability. Available in ≥97% purity for reliable lead generation.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8095481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2CCNC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3/t11-/m0/s1
InChIKeyRVVAGWAATWTKFD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl: Chiral Pyrrolidinyloxy Benzoate Ester for Stereospecific Research Applications


Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl (CAS 317358-47-7) is a chiral hydrochloride salt of a pyrrolidinyloxy-substituted benzoate methyl ester. It belongs to the class of 4-(pyrrolidin-3-yloxy)benzoate derivatives, which are utilized as synthetic intermediates and screening compounds in medicinal chemistry . The compound has a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol, with the (S)-configuration at the pyrrolidine 3-position conferring defined stereochemistry . Its computed LogP of 1.64 and topological polar surface area (TPSA) of 47.56 Ų support its utility as a fragment-like scaffold in drug discovery programs .

Why Generic Substitution of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl Is Scientifically Unreliable


Within the 4-(pyrrolidin-3-yloxy)benzoate chemical family, three variables critically affect biological and synthetic outcomes: stereochemistry at the pyrrolidine ring, the ester moiety identity, and salt form. A racemic mixture (CAS 1220033-95-3) necessarily contains 50% of the enantiomer with potentially divergent target binding or pharmacokinetic properties, while the free base lacks the solubility and stability advantages of the hydrochloride salt. The (R)-enantiomer (CAS 317358-52-4) and analogs bearing ethyl or benzyl esters introduce distinct steric and electronic characteristics that alter logP, solubility, and metabolic susceptibility. These differences preclude simple interchangeability in any experimental context where stereochemical or physicochemical fidelity is required [1].

Quantitative Differentiation Evidence for Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl vs. Closest Analogs


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture and (R)-Enantiomer

Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl is the single (S)-enantiomer (CAS 317358-47-7), supplied at ≥98% purity as confirmed by ChemScene product specifications. The (R)-enantiomer (CAS 317358-52-4) and the racemate (CAS 1220033-95-3) are chemically distinct entities. While specific comparative biological activity data are not publicly available for these enantiomers, the well-established principle of stereochemical differentiation in pharmacology dictates that enantiomers can exhibit divergent target binding, metabolism, and toxicity profiles . Procurement of the defined (S)-enantiomer ensures experimental reproducibility that a racemic mixture cannot provide.

Chiral resolution Enantiomeric purity Medicinal chemistry

Hydrochloride Salt Advantage in Aqueous Solubility vs. Free Base

The hydrochloride salt form of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate (MW 257.71 g/mol for the salt vs. 221.25 g/mol for the free base) provides enhanced aqueous solubility compared to the neutral free base. While direct solubility measurements are not published, the general principle that hydrochloride salts of basic amines exhibit significantly higher aqueous solubility is well-established in pharmaceutical sciences . The free base (CAS registry entry lists MW 221.25 for the neutral form) lacks the ionic character conferred by protonation, which typically results in lower dissolution rates and reduced bioavailability in biological assays .

Salt formulation Aqueous solubility Bioavailability

LogP and TPSA Profile: Suitability for CNS Drug Discovery vs. Higher Molecular Weight Analogs

The target compound has a computed LogP of 1.64 and a TPSA of 47.56 Ų, placing it within favorable physicochemical space for CNS drug discovery (typically LogP 1–5, TPSA < 90 Ų) . In comparison, the benzyl ester analog Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220034-69-4, MW 333.8 g/mol) has a significantly higher molecular weight and calculated logP, which typically reduces CNS permeability and increases non-specific binding . The methyl ester thus represents a more fragment-like starting point for lead optimization.

Physicochemical properties CNS drug discovery Fragment-based drug design

Regioisomeric Differentiation: 4-Position vs. 3-Position Substitution on the Benzoate Ring

The target compound bears the pyrrolidinyloxy substituent at the para (4-) position of the benzoate ring, distinguishing it from the meta-substituted regioisomer Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 946715-41-9). In medicinal chemistry, the position of substitution on an aromatic ring profoundly influences molecular shape, electronic distribution, and target binding. The para-substitution pattern in the target compound may orient the pyrrolidine nitrogen in a distinct vector relative to the ester group compared to the meta isomer, potentially leading to different biological activity profiles [1].

Regioisomerism Structure-activity relationship Synthetic intermediate

Purity and Quality Control: ≥98% Purity with Defined Storage and Handling Specifications

ChemScene supplies Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl at ≥98% purity with defined storage conditions (sealed in dry, 2–8 °C) and hazard classification (GHS07, H302-H315-H319-H335) . In contrast, the (R)-enantiomer is listed by multiple vendors at 95% or 97% purity, with variability in pricing and specification [1]. The ≥98% purity specification reduces the risk of impurities confounding biological assay results, particularly in sensitive enzymatic or cell-based screens where minor contaminants can produce false positives.

Quality control Reproducibility Procurement specification

Optimal Research and Industrial Use Cases for Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl Based on Quantitative Differentiation Evidence


Chiral Fragment-Based Drug Discovery (FBDD) for CNS and Neurological Targets

The compound's low molecular weight (257.71 g/mol), moderate LogP (1.64), and defined (S)-stereochemistry make it an ideal fragment for screening against CNS targets such as serotonin receptors or transporters. Its TPSA of 47.56 Ų is within the range predictive of blood-brain barrier permeability, supporting its use in early-stage CNS lead generation programs where stereochemical integrity and fragment-like properties are critical .

Asymmetric Synthesis and Chiral Building Block Applications Requiring Enantiomeric Fidelity

As a single (S)-enantiomer with ≥98% purity, this compound serves as a reliable chiral building block for the synthesis of more complex bioactive molecules. Its use eliminates the need for costly and time-consuming chiral resolution steps, directly enabling enantioselective synthesis of pharmaceutical candidates where the (S)-configuration is required for target engagement .

Structure-Activity Relationship (SAR) Studies Comparing 4-Substituted Benzoate Regioisomers

The para-substitution pattern on the benzoate ring provides a defined structural probe for SAR campaigns exploring the effect of substitution position on biological activity. When screened alongside the meta-substituted (3-position) and ortho-substituted analogs, this compound enables systematic mapping of pharmacophore geometry without the confounding variable of mixed stereochemistry that a racemate would introduce [1].

In Vitro Pharmacological Assays Requiring Defined Salt Form for Consistent Solubility

The hydrochloride salt form ensures consistent aqueous solubility across replicate experiments, reducing variability in dose-response curves compared to the free base. This is particularly relevant for high-throughput screening (HTS) campaigns and in vitro ADME assays where compound precipitation can lead to false negative results .

Quote Request

Request a Quote for Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.